molecular formula C16H14BrClN6O3S B213786 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B213786
M. Wt: 485.7 g/mol
InChI Key: VLDHWODZJCRFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BAY-61-3606, is a selective inhibitor of the platelet glycoprotein VI (GPVI) receptor. The GPVI receptor is a key player in platelet activation and thrombosis, making BAY-61-3606 a promising drug candidate for the treatment of thrombotic diseases.

Mechanism of Action

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide selectively inhibits the GPVI receptor, which is expressed on the surface of platelets and plays a crucial role in platelet activation and thrombus formation. By blocking the GPVI receptor, 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide reduces platelet activation and aggregation, thereby preventing the formation of thrombi.
Biochemical and Physiological Effects:
4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a significant effect on platelet function in preclinical studies. It reduces platelet activation and aggregation, leading to a decrease in thrombus formation. 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in thrombotic diseases.

Advantages and Limitations for Lab Experiments

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is a highly selective inhibitor of the GPVI receptor, making it a valuable tool for studying platelet function and thrombosis in vitro and in vivo. However, its selectivity may also limit its use in certain experimental settings, as other platelet receptors may also play a role in thrombus formation.

Future Directions

There are several potential future directions for the development of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide as a therapeutic agent. One possibility is the development of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide derivatives with improved pharmacokinetic properties and efficacy. Another potential direction is the combination of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide with other antiplatelet agents to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanisms of action of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide and its potential applications in thrombotic diseases.

Synthesis Methods

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep synthetic route. The synthesis involves the condensation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-[(6-chloropyridazin-3-yl)sulfamoyl]phenylamine, followed by the addition of N,N-dimethylformamide dimethyl acetal to form the final product.

Scientific Research Applications

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in thrombotic diseases such as stroke, myocardial infarction, and deep vein thrombosis. In preclinical studies, 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promising results in reducing platelet activation and thrombus formation without affecting hemostasis.

properties

Product Name

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C16H14BrClN6O3S

Molecular Weight

485.7 g/mol

IUPAC Name

4-bromo-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H14BrClN6O3S/c1-9-14(17)15(22-24(9)2)16(25)19-10-3-5-11(6-4-10)28(26,27)23-13-8-7-12(18)20-21-13/h3-8H,1-2H3,(H,19,25)(H,21,23)

InChI Key

VLDHWODZJCRFIJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.